Cas no 520-68-3 ((+)-Echimidine)
(+)-Echimidine structure
Product Name:(+)-Echimidine
CAS-nummer:520-68-3
MF:C20H31NO7
MW:397.462646722794
CID:368549
PubChem ID:5281729
Update Time:2025-11-02
(+)-Echimidine Chemische en fysische eigenschappen
Naam en identificatie
-
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methoxy]carbonyl]-
- (7aR)-7-[(Ξ)-2,3-Dihydroxy-2-((Ξ)-1-hydroxy-aethyl)-3-methyl-butyryloxymethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- (+)-Echimidine
- (7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin
- ECHIMIDINE(P)
- L-threo-Pentitol,1,5-dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrr
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER, (1R- (1.ALPHA.(Z),7(2R*,3S*),7A.BETA.))-
- CS-0084054
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTENYL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- DTXCID301477879
- DTXSID501020028
- Q27106462
- 7-Angelyl-9-echimidinylretronecine
- ECHIMIDINE, (+)-
- HY-124050
- 31NEL09379
- (1R,7aR)-7-((((R)-2,3-Dihydroxy-2-((S)-1-hydroxyethyl)-3-methylbutanoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (Z)-2-methylbut-2-enoate
- CHEMBL2269162
- L-THREO-PENTITOL, 1,5-DIDEOXY-2-C-METHYL-3-C-((((1R,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- AKOS040761651
- Echimidine 100 microg/mL in Water
- SCHEMBL3414540
- ECHIMIDINE
- 520-68-3
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-(1alpha(Z),7(2R*,3S*),7abeta))-
- UNII-31NEL09379
- 2-BUTENOIC ACID, 2-METHYL-, 7-((2,3-DIHYDROXY-2-(1- HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-2,3,5,7A- TETRAHYDRO-1H-PYRROLIZIN-1-YL ESTER
- ECHIMIDINE [HSDB]
- HSDB 3483
- CHEBI:4744
- NS00067006
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester
- Cynoglossofin
- Cyanoglossophine
- Heliosupin
- Cynoglossophine
- 7-Angelyl-9-echimidinylheliotridine
- Cynoglossofine
- Heliosupine
- Echimidine perchlorate
- [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- DA-52796
-
- Inchi: 1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
- InChI-sleutel: HRSGCYGUWHGOPY-LYHHMGRNSA-N
- LACHT: O(C(/C(=C\C)/C)=O)[C@@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)(C)O)O)=O)[C@@H]21
Berekende eigenschappen
- Exacte massa: 397.21000
- Monoisotopische massa: 397.21
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 9
- Complexiteit: 684
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 117A^2
- XLogP3: -0.1
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: Not available
- Kookpunt: 520.9°C (rough estimate)
- Vlampunt: 277.8°C
- Brekindex: 1.5614 (estimate)
- Oplosbaarheid: 微溶 (1.2 g/L) (25 ºC),
- PSA: 116.53000
- LogboekP: 0.24260
- Dampfdruk: 0.0±3.2 mmHg at 25°C
(+)-Echimidine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:UN 3077 9 / PGIII
- Veiligheidsinstructies: H303+H313+H333
- Gevaarklasse:6.1(b)
- PackingGroup:III
- Opslagvoorwaarde:−20°C
(+)-Echimidine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3913-1 mg |
Echimidine |
520-68-3 | 1mg |
¥2475.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28520-5mg |
(7aR)-7-[(Ξ)-2,3-dihydroxy-2-((Ξ)-1-hydroxy-ethyl)-3-methyl-butyryloximethyl]-1c-(2-methyl-cis-crotonoyloxy)-(7ar)-2,3,5,7a-tetrahydro-1H-pyrrolizin |
520-68-3 | ,HPLC≥95% | 5mg |
¥8548.0 | 2023-09-08 | |
| TRC | E325580-0.25mg |
(+)-Echimidine |
520-68-3 | 0.25mg |
$ 360.00 | 2022-06-05 | ||
| TRC | E325580-0.5mg |
(+)-Echimidine |
520-68-3 | 0.5mg |
$ 695.00 | 2022-06-05 | ||
| TRC | E325580-1mg |
(+)-Echimidine |
520-68-3 | 1mg |
$ 1350.00 | 2022-06-05 | ||
| TargetMol Chemicals | TN3913-1 mg |
Echimidine |
520-68-3 | 98% | 1mg |
¥ 2,475 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-497376-1mg |
(+)-Echimidine, |
520-68-3 | 1mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497376A-10mg |
(+)-Echimidine, |
520-68-3 | 10mg |
¥14290.00 | 2023-09-05 | ||
| TargetMol Chemicals | TN3913-1mg |
Echimidine |
520-68-3 | 1mg |
¥ 2475 | 2024-07-20 | ||
| PhytoLab | 86541-50mg |
Echimidine perchlorate |
520-68-3 | ≥ 90.0 % | 50mg |
€1863 | 2023-10-25 |
(+)-Echimidine Gerelateerde literatuur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
520-68-3 ((+)-Echimidine) Gerelateerde producten
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 10285-06-0((+)-Intermedine)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 127-30-0(Lasiocarpine N-Oxide)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 15503-86-3(Retrorsine N-Oxide)
- 315-22-0(Monocrotaline)
Aanbevolen leveranciers
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie